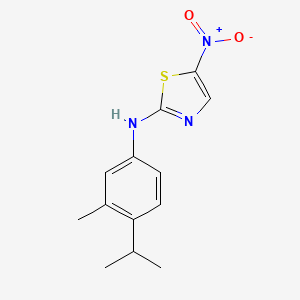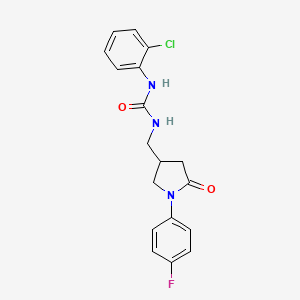
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, properties, and potential applications, particularly in the context of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related urea derivatives is well-documented. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea synthesis in producing compounds with potential anticancer properties . Similarly, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents have been synthesized with good yields, indicating the feasibility of introducing various substituents into the urea framework . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies, which could provide a basis for understanding the structural aspects of the target compound . The importance of molecular structure analysis is underscored by its role in determining the physical and chemical properties of a compound, as well as its biological activity.
Chemical Reactions Analysis
The reactivity of urea derivatives is an important aspect of their chemical behavior. The papers provided do not directly address the chemical reactions of the specific compound , but they do highlight the reactivity of similar urea compounds. For instance, the synthesis of N,N'-disubstituted ureas containing polycyclic fragments suggests that the urea moiety can be functionalized with various substituents, which may influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are crucial for their potential applications. The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells indicates that these compounds have significant biological activity, which could be relevant to the compound of interest . Additionally, the first hyperpolarizability and HOMO-LUMO analysis of related compounds provide insights into their electronic properties and potential as materials for nonlinear optical applications .
科学的研究の応用
Pharmacological Applications
Neurological Research : Certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds similar in structure to the subject chemical, have demonstrated anxiolytic and muscle-relaxant properties, potentially mediated centrally. This finding opens avenues for exploring similar compounds in the treatment of anxiety and muscle tension disorders (Rasmussen et al., 1978).
Cancer Research : Diaryl ureas, a category including compounds like the one , have been evaluated for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown significant inhibitory effects, suggesting potential use in cancer treatment (Jian Feng et al., 2020).
Chemical and Material Science Applications
Corrosion Inhibition : Compounds structurally related to the subject chemical have shown effectiveness as corrosion inhibitors in mild steel, particularly in acidic environments. This is crucial for extending the life of metal structures and components in industrial applications (Bahrami & Hosseini, 2012).
Optoelectronic Device Fabrication : Chalcone derivatives similar in structure have been studied for their electrooptic properties. They exhibit high second and third harmonic generation values, making them promising for use in optoelectronic device fabrication due to their superior nonlinear optical properties (Shkir et al., 2018).
Pesticide Research : The crystal structure of related benzoylurea pesticides has been studied, providing insights into their effectiveness and interactions with targets. This research is fundamental for developing more efficient and safer pesticides (Jeon et al., 2014).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-3-1-2-4-16(15)22-18(25)21-10-12-9-17(24)23(11-12)14-7-5-13(20)6-8-14/h1-8,12H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWHJGHCLQAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

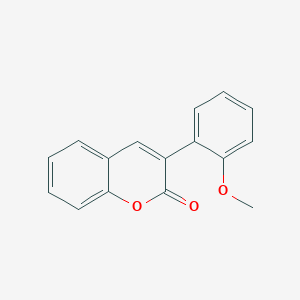
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
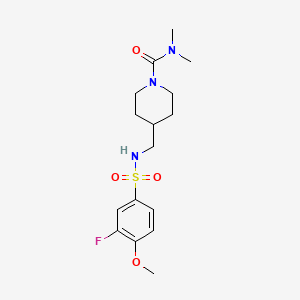
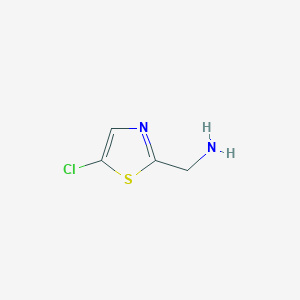
![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)
